3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound belonging to the class of quinazolinones, which are heterocyclic organic compounds characterized by a fused benzene and pyrimidine ring. These compounds have garnered attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific structure of 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one suggests potential applications in medicinal chemistry and drug development.
This compound can be synthesized from precursors such as 2-aminoacetophenones and isothiocyanates or isocyanates through various synthetic routes. Quinazolinones are classified as nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their bioactive properties. The presence of the sulfanyl group (–S–) in this compound may enhance its reactivity and biological activity compared to other quinazolinones.
The synthesis of 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can be achieved through several methodologies:
The molecular structure of 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can be represented as follows:
The presence of the bulky alkyl group may influence the compound's solubility and biological interactions.
The chemical reactivity of 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one can be explored through various reactions:
The mechanism of action for quinazolinones like 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one often involves interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one are crucial for understanding its behavior in biological systems:
The potential applications of 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one include:
This target compound belongs to the 4(3H)-quinazolinone class, where the keto group resides at position 4 of the pyrimidine ring. Systematic IUPAC nomenclature defines it as 2-mercapto-3-(6-methylheptyl)quinazolin-4(3H)-one, reflecting three critical structural features:
Table 1: Structural Data for 3-(6-Methylheptyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Property | Value/Descriptor |
---|---|
CAS Registry Number | 571149-45-6 |
Molecular Formula | C₁₆H₂₂N₂OS |
Molecular Weight | 290.43 g/mol |
Key SMILES Descriptor | O=C1N(CCCCCC(C)C)C(S)=NC2=C1C=CC=C2 |
Classification | 4(3H)-Quinazolinone derivative |
Tautomeric Form | Lactam predominant |
Quinazolinones entered medicinal chemistry in the late 19th century, with the first synthetic derivative (2-ethoxy-4(3H)-quinazolinone) reported in 1869. The 1890s revealed natural prototypes like febrifugine from Dichroa febrifuga, demonstrating antimalarial efficacy. Modern drug development accelerated with Niementowski's synthesis (1903), enabling systematic exploration of substitutions. Clinically approved agents like prazosin (antihypertensive), afloqualone (muscle relaxant), and idelalisib (PI3Kδ inhibitor) underscore the scaffold’s versatility. The target compound continues this trajectory through its branched alkyl modification—a design strategy informed by historical structure-activity relationship (SAR) studies linking N-3 lipophilic chains to enhanced membrane penetration and target engagement. [2] [6]
The 6-methylheptyl group at N-3 exemplifies rational optimization of pharmacophore lipophilicity. Alkyl chains at this position:
SAR analyses confirm that C6-C10 alkyl chains optimize the balance between lipophilicity and solubility. The branched 6-methylheptyl moiety (C8-equivalent) likely reduces crystallinity versus linear analogs, enhancing solubility—a critical factor for oral absorption. This aligns with trends observed in antifungal quinazolinones where N-3 alkylation improved microbiological activity against Candida spp. and dermatophytes. [6] [10]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7